4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-2-carboxylic acid, Mixture of diastereomers
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-2-carboxylic acid, mixture of diastereomers, is a chemical compound notable for its multifaceted applications in scientific research. The structure of this compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a critical role in synthetic chemistry, especially in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-2-carboxylic acid typically involves several key steps:
Formation of the thiane ring: : The initial step involves the synthesis of the 1lambda6-thiane ring, which is a six-membered sulfur-containing heterocycle.
Introduction of the tert-butoxycarbonyl (Boc) group: : The Boc group is introduced to protect the amine functionality during subsequent synthetic steps.
Carboxylation: : Finally, the carboxylic acid group is incorporated to complete the structure.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the formation of the desired diastereomers in the required proportions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Under specific conditions, the sulfur atom in the thiane ring can be oxidized.
Reduction: : The Boc group can be selectively removed under reductive conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: : Trifluoroacetic acid (TFA) or palladium on carbon (Pd/C) can be employed.
Substitution: : Conditions typically involve nucleophiles such as amines or alcohols in the presence of bases like triethylamine (TEA).
Major Products Formed
Oxidation: : Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction: : Removal of the Boc group reveals the free amine, facilitating further functionalization.
Substitution: : Results in various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds significant use in a variety of fields:
Chemistry: : It serves as a building block for synthesizing complex molecules, particularly in the development of new pharmaceuticals.
Biology: : Used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: : Utilized in the production of advanced materials and as intermediates in chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Boc group can modulate the reactivity of the amine, allowing for selective binding or inhibition of biological targets. The sulfur-containing thiane ring provides unique binding properties, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-{[(tert-butoxy)carbonyl]amino}-1lambda6-thiane-2-carboxylic acid (without the dioxo group)
4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiepane-2-carboxylic acid
Uniqueness
What sets 4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-2-carboxylic acid apart from its analogs is the presence of both the dioxo and Boc groups. This combination provides a unique reactivity profile, making it particularly valuable in synthetic and medicinal chemistry.
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Properties
CAS No. |
1779705-09-7 |
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Molecular Formula |
C11H19NO6S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-7-4-5-19(16,17)8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
NEDFVEWQTFKLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)C(C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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